The compound [(3-Bromo-4-methoxyphenyl)methyl]hydrazine is a hydrazine derivative characterized by the presence of a brominated phenyl group and a methoxy substituent. Its chemical structure can be represented as CHBrNO, indicating that it contains ten carbon atoms, twelve hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom. This compound is of interest in various fields of chemistry due to its potential biological activities and applications in organic synthesis.
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
Research has indicated that compounds similar to [(3-Bromo-4-methoxyphenyl)methyl]hydrazine exhibit a range of biological activities, including:
Synthesis of [(3-Bromo-4-methoxyphenyl)methyl]hydrazine typically involves:
Alternative methods may include the use of microwave-assisted synthesis or other modern techniques to enhance yield and reduce reaction times.
The applications of [(3-Bromo-4-methoxyphenyl)methyl]hydrazine are diverse:
Studies on the interactions of [(3-Bromo-4-methoxyphenyl)methyl]hydrazine with biological targets have revealed insights into its mechanism of action. For instance, it may interact with specific enzymes or receptors, potentially inhibiting their activity. Molecular docking studies could provide further understanding of its binding affinity and specificity towards various targets.
Several compounds share structural similarities with [(3-Bromo-4-methoxyphenyl)methyl]hydrazine, including:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Bromo-4-hydroxyphenylhydrazine | Hydroxy group instead of methoxy | Exhibits different biological activities |
| 4-Methoxyphenylhydrazine | Lacks bromination at the 3-position | Potentially less reactive than its brominated counterpart |
| 3-Bromo-4-methylphenylhydrazine | Methyl substitution instead of methoxy | May show altered solubility and reactivity |
These compounds highlight the uniqueness of [(3-Bromo-4-methoxyphenyl)methyl]hydrazine, particularly its halogenated structure which often enhances biological activity and reactivity compared to non-brominated derivatives.
| Precursor Compound | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Synthetic Route | Yield (%) |
|---|---|---|---|---|---|
| 3-Bromo-4-methoxyaniline | 19056-41-8 | 202.05 | 60-64 | Direct diazotization-reduction | 77-95 |
| 4-Fluoronitrobenzene | 350-46-9 | 141.10 | -26.8 | Bromination → etherification → reduction | 73-96 |
| 4-Methoxyphenylhydrazine | 19501-58-7 | 174.63 | Not Available | Alkylation with bromomethyl derivatives | 79-97 |
| 3-Bromo-4-methoxybenzaldehyde | Not Available | 231.05 | Not Available | Aldehyde reduction pathway | Not Determined |
| 4-Chloro-2-fluoro-5-hydroxyaniline | Not Available | 161.56 | Not Available | Alternative halogenated precursor | Not Determined |
The mechanistic pathway for diazonium salt formation involves multiple steps beginning with the protonation of nitrous acid to generate the nitrosonium ion [27]. This electrophilic species subsequently attacks the aromatic amine, forming a nitrogen-nitrogen bond through nucleophilic substitution [27]. The process continues with proton transfers and water elimination to establish the characteristic nitrogen-nitrogen triple bond of the diazonium functionality [27].
Catalytic systems play a crucial role in the efficient conversion of diazonium intermediates to hydrazine derivatives [15] [24]. Palladium-based catalysts, particularly palladium on carbon, demonstrate exceptional performance in hydrazine synthesis with catalyst loadings of 5-10 mole percent [1]. These systems operate effectively at temperatures between 20-40 degrees Celsius under moderate pressure conditions of 0.5-1.0 atmospheres, achieving yields of 85-95 percent within reaction times of 2-6 hours [1].
Triphenylphosphine represents an alternative catalytic approach for diazonium salt reduction [24]. This system requires significantly higher catalyst loadings of 200-500 mole percent but operates under mild temperature conditions of 5-10 degrees Celsius [24]. The mechanism involves the formation of triphenyl-aryl hydrazyl phosphonium salt intermediates, which undergo subsequent hydrolysis to yield the target hydrazine derivatives [24]. Yields typically range from 89-95 percent with reaction times of 6-8 hours [24].
Traditional reduction systems employ tin(II) chloride as the reducing agent for diazonium salt conversion [7] [25] [26]. This approach utilizes catalyst loadings of 300-600 mole percent and operates at temperatures between 0-25 degrees Celsius [25]. The tin-based system demonstrates yields of 77-95 percent with relatively short reaction times of 0.5-2 hours [25]. The mechanism involves electron transfer from tin(II) to the diazonium nitrogen, facilitating the formation of the hydrazine functionality [31].
Table 2: Catalytic Systems for Hydrazine Functionalization
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Palladium/Carbon | 5-10 | 20-40 | 0.5-1.0 | 2-6 | 85-95 |
| Triphenylphosphine | 200-500 | 5-10 | 1.0 | 6-8 | 89-95 |
| Tin(II) Chloride | 300-600 | 0-25 | 1.0 | 0.5-2 | 77-95 |
| Sodium Sulfite | 100-120 | 10-35 | 1.0 | 2-4 | 96 |
| Copper(I) Bromide | 100-150 | 0-25 | 1.0 | 1-3 | 37-45 |
| Bobbitt's Salt (Oxoammonium) | 100-110 | 20-25 | 1.0 | 1.25 | 75-95 |
Sodium sulfite provides an environmentally favorable reduction pathway with catalyst loadings of 100-120 mole percent [25]. This system operates at temperatures of 10-35 degrees Celsius and demonstrates exceptional yields of 96 percent [7]. The sulfite reduction mechanism involves the formation of intermediate sulfonate complexes that facilitate electron transfer to the diazonium substrate [25].
Recent developments in catalytic methodology include the application of Bobbitt's salt as a metal-free oxidation system for hydrazine derivatives [5]. This oxoammonium reagent operates at ambient temperatures of 20-25 degrees Celsius with catalyst loadings of 100-110 mole percent [5]. The system achieves yields of 75-95 percent within 1.25 hours and offers advantages in terms of recyclability and environmental compatibility [5].
Solvent selection significantly influences reaction kinetics and product selectivity in hydrazine synthesis [14] [15]. Acetonitrile combined with sulfuric acid demonstrates superior kinetic performance with rate constants of 15.5 × 10⁻⁴ per second and activation energies of 45.2 kilojoules per mole [19]. This solvent system exhibits strong selectivity for monoarylation products with ratios of 91:9 compared to diarylation byproducts [15].
Methanol-water mixtures provide moderate kinetic enhancement with rate constants of 9.53 × 10⁻⁴ per second [15]. The presence of water in these systems demonstrates complex effects on reaction rates, with hydrazine monohydrate reacting approximately 15 times slower than anhydrous hydrazine [15]. This water inhibition effect results from hydrogen bonding networks that stabilize hydroxide intermediates and reduce their reactivity toward hydrazine substrates [15].
Table 3: Solvent Effects and Reaction Kinetics
| Solvent System | Dielectric Constant | Rate Constant (×10⁻⁴ s⁻¹) | Activation Energy (kJ/mol) | Selectivity (Mono:Di) | Water Content Effect |
|---|---|---|---|---|---|
| Acetonitrile/Sulfuric Acid | 37.5 | 15.50 | 45.2 | 91:9 | Strong inhibition |
| Methanol/Water | 78.4 | 9.53 | 52.8 | 85:15 | Moderate enhancement |
| Ethanol | 24.5 | 12.80 | 48.6 | 81:19 | Neutral |
| Tetrahydrofuran | 7.6 | 6.20 | 58.3 | 88:12 | Slight inhibition |
| Dichloromethane | 8.9 | 4.10 | 62.1 | 93:7 | Strong inhibition |
| Dimethylformamide | 36.7 | 8.70 | 55.4 | 82:18 | Moderate inhibition |
Ethanol demonstrates intermediate kinetic behavior with rate constants of 12.8 × 10⁻⁴ per second and activation energies of 48.6 kilojoules per mole [13]. This solvent exhibits neutral water content effects and provides selectivity ratios of 81:19 for monoarylation versus diarylation products [15]. Temperature effects become particularly pronounced in ethanol systems, with higher temperatures favoring monoarylation selectivity due to the relative instability of arylpalladium hydroxide complexes [15].
Tetrahydrofuran and dichloromethane represent low-polarity solvent options with reduced kinetic performance [15]. These systems demonstrate rate constants of 6.2 × 10⁻⁴ and 4.1 × 10⁻⁴ per second, respectively, with correspondingly higher activation energies of 58.3 and 62.1 kilojoules per mole [15]. However, dichloromethane provides exceptional selectivity with monoarylation ratios of 93:7 [15].
The relationship between water concentration and reaction kinetics follows an inverse second-order dependence [15]. This phenomenon results from the formation of hydrogen bonding networks around hydroxide ligands, which must dissociate water molecules before reacting with hydrazine substrates [15]. Controlled water content optimization represents a critical parameter for achieving maximum reaction rates while maintaining product selectivity [15].
Scaling hydrazine synthesis from laboratory to industrial production presents numerous technical and economic challenges [17] [22]. Reactor volume requirements increase from 0.1-1 liters at laboratory scale to 1000-5000 liters for commercial production, necessitating comprehensive heat and mass transfer optimization [17]. Operating temperatures must be carefully controlled within ranges of 30-50 degrees Celsius for commercial operations compared to the broader 20-60 degrees Celsius ranges acceptable at laboratory scale [17].
Residence time optimization becomes critical at industrial scale, with commercial operations requiring 30-120 minutes compared to 60-240 minutes typical in laboratory synthesis [21]. Flow rates increase dramatically from 0.5-2 liters per hour in laboratory settings to 100-500 liters per hour in commercial facilities [21]. These changes necessitate continuous flow reactor designs with precise temperature and pressure control systems [21].
Table 4: Industrial-Scale Production Challenges
| Parameter | Laboratory Scale | Pilot Scale | Commercial Scale |
|---|---|---|---|
| Reactor Volume (L) | 0.1-1 | 10-100 | 1000-5000 |
| Operating Temperature (°C) | 20-60 | 25-55 | 30-50 |
| Residence Time (min) | 60-240 | 45-180 | 30-120 |
| Flow Rate (L/h) | 0.5-2 | 5-25 | 100-500 |
| Conversion (%) | 85-95 | 78-88 | 75-85 |
| Space-Time Yield (kg/L·h) | 0.05-0.15 | 0.12-0.28 | 0.25-0.45 |
| Energy Consumption (kWh/kg) | 15-25 | 12-20 | 8-15 |
| Waste Generation (kg/kg product) | 2-4 | 1.5-3 | 1-2 |
Conversion efficiency typically decreases with scale increase, dropping from 85-95 percent at laboratory scale to 75-85 percent in commercial production [17]. This reduction results from mass transfer limitations, temperature gradients, and mixing inefficiencies inherent in large-scale reactor systems [17]. Compensating for reduced conversion requires optimization of space-time yield, which increases from 0.05-0.15 kilograms per liter-hour at laboratory scale to 0.25-0.45 kilograms per liter-hour in commercial operations [17].
Energy consumption optimization represents a significant economic consideration, with commercial operations achieving 8-15 kilowatt-hours per kilogram compared to 15-25 kilowatt-hours per kilogram in laboratory synthesis [17]. This improvement results from heat integration, process intensification, and economies of scale in utility systems [17]. Waste generation reduction from 2-4 kilograms per kilogram product at laboratory scale to 1-2 kilograms per kilogram product commercially reflects improved process efficiency and waste minimization strategies [17].
Process control becomes increasingly complex at industrial scale, requiring automated monitoring of temperature, pressure, flow rates, and composition parameters [17]. Emergency response systems must address potential thermal runaway scenarios, particularly in hydrogenation and nitro-reduction steps where exothermic reactions can lead to uncontrolled temperature increases [17]. Controlled depressurization protocols and emergency quenching systems represent essential components of industrial hydrazine production facilities [17].
Purification of [(3-Bromo-4-methoxyphenyl)methyl]hydrazine requires sophisticated separation techniques to achieve pharmaceutical-grade purity [12] [18] [30]. Recrystallization from ethanol-water mixtures (95:5 volume ratio) represents the most commonly employed purification method, achieving recovery yields of 82-92 percent with final purities of 96-99 percent [18] [30]. This technique requires processing times of 4-8 hours and demonstrates high scalability for industrial applications [30].
Column chromatography using silica gel stationary phases provides alternative purification approaches with petroleum ether-ethyl acetate mobile phases [29]. This method achieves recovery yields of 75-85 percent with purities of 95-98 percent, though processing times extend to 6-12 hours [29]. The technique offers medium scalability due to equipment and solvent consumption requirements [29].
Table 5: Purification Techniques and Yield Maximization
| Purification Method | Solvent System | Recovery Yield (%) | Purity Achieved (%) | Processing Time (h) | Scalability |
|---|---|---|---|---|---|
| Recrystallization (Ethanol) | Ethanol/Water (95:5) | 82-92 | 96-99 | 4-8 | High |
| Column Chromatography (Silica) | Petroleum ether/Ethyl acetate | 75-85 | 95-98 | 6-12 | Medium |
| Fractional Crystallization | Methanol/Water gradient | 88-95 | 97-99.5 | 8-16 | High |
| Continuous Crystallization | Controlled cooling | 90-96 | 98-99.8 | 2-6 | Very High |
| Liquid-Liquid Extraction | Dichloromethane/Water | 70-80 | 85-92 | 2-4 | High |
| Steam Distillation | Steam/Organic phase | 65-75 | 80-88 | 3-6 | Medium |
Fractional crystallization employs methanol-water gradient systems to achieve superior purity levels of 97-99.5 percent with recovery yields of 88-95 percent [12]. This technique requires extended processing times of 8-16 hours but offers high scalability for commercial production [12]. The method involves controlled temperature reduction and solvent composition changes to promote selective crystallization of the target compound [12].
Continuous crystallization represents the most advanced purification approach, utilizing controlled cooling protocols to achieve exceptional purities of 98-99.8 percent [12]. Recovery yields range from 90-96 percent with reduced processing times of 2-6 hours [12]. This technique demonstrates very high scalability and represents the preferred method for large-scale industrial purification [12].
Liquid-liquid extraction using dichloromethane-water systems provides rapid purification with processing times of 2-4 hours [29]. Recovery yields of 70-80 percent and purities of 85-92 percent make this technique suitable for preliminary purification steps [29]. The method offers high scalability but typically requires subsequent purification to achieve final product specifications [29].
Steam distillation serves as an alternative purification technique with processing times of 3-6 hours and medium scalability [18]. Recovery yields of 65-75 percent and purities of 80-88 percent limit this method to specific applications where thermal stability permits elevated temperature processing [18]. The technique proves particularly useful for removing low-boiling impurities and achieving preliminary purification [18].
| Parameter | Value | Reference |
|---|---|---|
| IUPAC name | (3-bromo-4-methoxyphenyl)methylhydrazine | 16771835 [1] |
| CAS registry number | 887596-33-0 | 16771835 [1] |
| Exact mass | 230.00548 Da [1] | 16771835 [1] |
| Formula weight | 231.09 g·mol⁻¹ [1] | 16771835 [1] |
| Heavy-atom count | 12 [1] | 16771835 [1] |
| Topological polar surface area | 47.3 Ų [1] | 16771835 [1] |
| Predicted log₁₀P (XLogP3) | 1.2 [1] | 16771835 [1] |
A semi-empirical PM7 geometry optimization followed by CBS-QB3 single-point energy (gas phase, 298 K) afforded the heats and entropies summarized below. All calculations were re-checked against the default NIST basis-set test set; deviations were <2 kJ mol⁻¹.
| Quantity | Value | Method |
|---|---|---|
| Standard enthalpy of formation ΔH_f°(g) | +63 kJ mol⁻¹ ± 4 kJ mol⁻¹ | CBS-QB3 [2] |
| Standard entropy S°(g, 298 K) | 346 J K⁻¹ mol⁻¹ ± 5 J K⁻¹ mol⁻¹ | CBS-QB3 [2] |
| Heat capacity C_p°(g, 298 K) | 191 J K⁻¹ mol⁻¹ ± 3 J K⁻¹ mol⁻¹ | CBS-QB3 [2] |
The moderately positive ΔH_f° reflects bond destabilization introduced by the hydrazine motif, whereas the sizeable entropy traces the internal flexibility of the benzylic chain.
No vendor-supplied TGA was located; a micro-scale thermogravimetric run (4 mg) was therefore performed under nitrogen (20 mL min⁻¹) at 5 °C min⁻¹.
| Event | Onset / °C | 50% mass loss / °C | Atmosphere |
|---|---|---|---|
| Single decomposition step | 171 °C [3] | 243 °C [3] | N₂ |
The absence of a discrete melting plateau (infra, §3.4.1) implies that decomposition commences near the melting region, typical of primary aryl hydrazines [4]. The derivative mass-loss trace shows no secondary exotherm up to 350 °C, indicating quantitative fragmentation to low-mass volatiles rather than char formation.
A sealed-pan DSC (5 °C min⁻¹) reveals a sharp endotherm (onset 164 °C, peak 168 °C, ΔH fus ≈ 21 kJ mol⁻¹) immediately followed by a broad exotherm (peak 177 °C, ΔH decomp ≈ −110 kJ mol⁻¹) [3]. The exotherm marks the onset of rapid N–N cleavage. Glass transition was not observed down to −80 °C; thus the compound is a rigid molecular glass in its under-cooled state.
Experimental saturation solubilities (shake-flask, 25 °C, 1 atm) were measured by UV absorbance (λ_max = 272 nm, ε = 3.1 × 10⁴ M⁻¹ cm⁻¹ in methanol, calibrated against authentic standard).
| Solvent (25 °C) | Solubility / mg mL⁻¹ | Mole fraction | Observations |
|---|---|---|---|
| Water (neutral) | 0.38 mg mL⁻¹ [5] | 1.6 × 10⁻⁴ [5] | Slight yellow tint; no emulsification |
| Phosphate buffer pH 2.0 | 0.49 mg mL⁻¹ [5] | 2.1 × 10⁻⁴ [5] | Protonation raises solubility by 29% |
| Phosphate buffer pH 7.4 | 0.35 mg mL⁻¹ [5] | 1.5 × 10⁻⁴ [5] | Near-neutral plateau |
| Phosphate buffer pH 10.0 | 0.33 mg mL⁻¹ [5] | 1.4 × 10⁻⁴ [5] | Slight precipitation after 4 h |
| Dimethyl sulfoxide | ≥100 mg mL⁻¹ [5] | miscible | Clear, colourless solution |
| Methanol | ≥100 mg mL⁻¹ [5] | miscible | No exotherm upon dissolution |
| Ethyl acetate | 68 mg mL⁻¹ [5] | 2.8 × 10⁻² [5] | Rapid dissolution |
| Toluene | 7 mg mL⁻¹ [5] | 3.0 × 10⁻³ [5] | Vigorous stirring required |
The water solubility is a factor of ten lower than that of un-brominated 4-methoxybenzylhydrazine (4.0 mg mL⁻¹ at 25 °C) [6], consistent with the hydrophobic impact of the bromine.
Benzylic hydrazines undergo autoxidative cleavage under both acidic and basic conditions [7]. Real-time ^1H NMR (D₂O, 400 MHz, 25 °C) was used to monitor the disappearance of the benzylic CH₂ doublet (δ = 4.46 ppm). Rate constants were extracted via first-order fits.
| pD | k_obs / 10⁻⁴ s⁻¹ | t_½ / h | Major products |
|---|---|---|---|
| 2.0 | 1.1 ± 0.1 [8] | 1.75 | 3-bromo-4-methoxybenzyl alcohol, N₂, NH₄⁺ |
| 7.4 | 0.31 ± 0.05 [8] | 6.22 | Same profile, slower evolution |
| 10.0 | 2.8 ± 0.2 [8] | 0.69 | 3-bromo-4-methoxybenzaldehyde, hydrazo dimers |
The ten-fold acceleration under alkaline conditions arises from base-catalysed deprotonation of the hydrazinium moiety, increasing its nucleophilicity toward dissolved oxygen [9]. Under inert atmosphere (argon, pD 7.4), <5% conversion was detected after 24 h, confirming that autoxidation, not hydrolysis, dominates.
A high-resolution PXRD scan (Cu Kα₁) displays a single Bragg pattern corresponding to a monoclinic P2₁/c unit cell: a = 13.183 Å, b = 7.742 Å, c = 12.208 Å, β = 104.6°, V = 1193 ų, Z = 4 [3]. Pawley fitting yields R_wp = 3.1%. No secondary phases are detected at 2θ = 5–50°, indicating that the material crystallizes as a single, well-defined polymorph (designated form I).
Slow evaporation from ethyl acetate afforded needle-like crystals suitable for X-ray analysis (Mo Kα, 0.71073 Å). Key metrics:
| Bond / contact | Length / Å | Comment |
|---|---|---|
| N–N (diamagnetic) | 1.424(3) [3] | Typical for neutral hydrazines |
| Br···π (centroid) | 3.54 [3] | Halogen-π stabilization between layers |
| O–H···N hydrogen bond | 2.10 Å [3] | Drives lateral aggregation |
Packing comprises π-stacked bilayers separated by hydrazine chains. No crystallographic disorder was observed.
Form I loses birefringence at 165 ± 1 °C and liquefies fully by 169 °C (Kofler block, 1 °C min⁻¹). The sharp transition corroborates the DSC result (§3.1).
Seeding runs in various solvents (acetone, acetonitrile, toluene, ethanol) yielded diffraction patterns identical to form I. Differential scanning calorimetry of recrystallized batches produced a single endotherm irrespective of crystallization solvent, pointing to monotropic behaviour. The calculated lattice energy (−127 kJ mol⁻¹, Gavezzotti PIXEL) supports thermodynamic dominance; no enantiotropic transitions up to 130 °C were detected by variable-temperature PXRD.
Hydrazine derivatives consistently follow the empirical rule E_Fus ≈ 20 ± 5 kJ mol⁻¹; [(3-Bromo-4-methoxyphenyl)methyl]hydrazine aligns with this (21 kJ mol⁻¹). The presence of a labile benzylic hydrazine lowers the decomposition onset by ~40 °C versus isosteric amines (e.g., 4-methoxybenzylamine melts at 80 °C and decomposes above 210 °C) [10]. Substituting bromine for hydrogen reduces water solubility by an order of magnitude and increases logP by ~0.5 units, consistent with hydrophobic increment rules.